molecular formula C30H48O4 B13924698 Kuguacin R

Kuguacin R

Cat. No.: B13924698
M. Wt: 472.7 g/mol
InChI Key: PAZKUEDDPDHJSO-AZDSEBKLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Kuguacin R is typically isolated from the stems and leaves of Momordica charantia. The extraction process involves the use of ethanol to obtain a mixture of kuguacins, which are then separated and purified using chromatographic techniques . The synthetic routes for kuguacins, including this compound, often involve complex organic synthesis methods that require precise reaction conditions and catalysts.

Industrial Production Methods

Industrial production of this compound is not widely established due to the complexity of its synthesis. Most of the available this compound is obtained through extraction from natural sources rather than synthetic production. The extraction process is optimized to yield the highest purity and concentration of the compound .

Chemical Reactions Analysis

Types of Reactions

Kuguacin R undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its properties in different contexts.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated forms of the compound .

Comparison with Similar Compounds

Similar compounds include Kuguacin A, Kuguacin B, Kuguacin C, and Kuguacin D . While these compounds share a common triterpenoid structure, Kuguacin R is unique due to its specific molecular configuration and biological activities. For example, Kuguacin J has shown promise as an inhibitor of neuraminidase, an enzyme involved in the influenza virus .

Conclusion

This compound is a fascinating compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and reactivity make it a valuable subject of study in various scientific fields. Continued research on this compound and its related compounds could lead to significant advancements in medicine and other industries.

Biological Activity

Kuguacin R, a triterpenoid compound isolated from Momordica charantia, has garnered attention for its diverse biological activities, particularly in anti-inflammatory and anticancer applications. This article discusses the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is chemically characterized as 5β,19-epoxycucurbita-6,23-dien-3β,19,25-triol. Its structure is crucial for its biological activity, influencing interactions with various cellular targets.

1. Anti-Inflammatory Effects

This compound has been shown to exhibit significant anti-inflammatory properties. In a study involving human THP-1 monocytic cells, this compound suppressed Porphyromonas gingivalis-induced inflammatory responses. The compound modulated the mitogen-activated protein kinase (MAPK) signaling pathway, which is pivotal in the expression of pro-inflammatory cytokines associated with periodontal disease .

Table 1: Effects of this compound on Inflammatory Markers

TreatmentPro-inflammatory Cytokine LevelsImmune Cell Infiltration (%)
Control (PBS)High47%
This compound (2.5 μg)Reduced41%
TCD (2.5 μg)Reduced37%

2. Anticancer Activity

This compound has demonstrated potential as an anticancer agent. It induces apoptosis in various cancer cell lines by activating caspases and modulating cell cycle progression. Specifically, it has been reported to cause G1 phase arrest in prostate cancer cells (LNCaP and PC3), leading to downregulation of cyclins and cyclin-dependent kinases (CDKs) .

Case Study: Prostate Cancer Cells

In a comparative study:

  • LNCaP Cells : this compound treatment resulted in significant caspase-3 activation and PARP cleavage.
  • PC3 Cells : The mechanism of action differed; caspase-3 activation was not observed, indicating cell-type specificity in response to treatment .

Table 2: Cell Cycle Arrest Induced by this compound

Cell LinePhase ArrestedKey Proteins Affected
LNCaPG1Cyclin D1, CDK2
PC3G1Cyclin E, CDK4

The mechanisms through which this compound exerts its effects include:

  • Caspase Activation : Induces apoptosis via caspase-dependent pathways.
  • Cell Cycle Regulation : Alters the expression of proteins involved in cell cycle progression.
  • Cytokine Modulation : Reduces levels of pro-inflammatory cytokines through MAPK pathway inhibition.

Future Directions

Despite promising findings, further research is necessary to fully elucidate the pharmacological potential of this compound. Studies should focus on:

  • Toxicological Evaluation : Understanding the safety profile of this compound.
  • Pharmaceutical Development : Exploring formulations for effective delivery in therapeutic contexts.

Properties

Molecular Formula

C30H48O4

Molecular Weight

472.7 g/mol

IUPAC Name

(1R,4S,5S,8R,9R,12S,13S,16S)-8-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-ene-16,19-diol

InChI

InChI=1S/C30H48O4/c1-19(9-8-14-25(2,3)33)20-12-15-28(7)21-13-16-30-22(10-11-23(31)26(30,4)5)29(21,24(32)34-30)18-17-27(20,28)6/h8,13-14,16,19-24,31-33H,9-12,15,17-18H2,1-7H3/b14-8+/t19-,20-,21+,22+,23+,24?,27-,28+,29+,30-/m1/s1

InChI Key

PAZKUEDDPDHJSO-AZDSEBKLSA-N

Isomeric SMILES

C[C@H](C/C=C/C(C)(C)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@]5([C@H]3CC[C@@H](C5(C)C)O)OC4O)C)C

Canonical SMILES

CC(CC=CC(C)(C)O)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)O)OC4O)C)C

Origin of Product

United States

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